5-Chloro-3-(2-hydroxyphenyl)benzoic acid
Description
5-Chloro-3-(2-hydroxyphenyl)benzoic acid is a halogenated benzoic acid derivative featuring a chlorine substituent at the 5-position of the benzoic acid core and a 2-hydroxyphenyl group at the 3-position. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-chloro-5-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXANHCDIGTOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688683 | |
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-08-5 | |
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorosalicylic acid with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products Formed
Oxidation: Formation of 5-chloro-3-(2-hydroxyphenyl)benzaldehyde.
Reduction: Formation of 3-(2-hydroxyphenyl)benzoic acid.
Substitution: Formation of 5-amino-3-(2-hydroxyphenyl)benzoic acid or 5-nitro-3-(2-hydroxyphenyl)benzoic acid.
Scientific Research Applications
5-Chloro-3-(2-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antioxidant Activity:
- Hydroxyl Group Impact: Benzoic acid derivatives with additional hydroxyl groups (e.g., protocatechuic acid, 3,4-diOH) exhibit higher antioxidant activity than mono-hydroxylated analogs. The 2-hydroxyphenyl group in the target compound may confer moderate antioxidant properties, though cinnamic acid derivatives (e.g., ferulic acid) generally outperform benzoic acids due to resonance stabilization of radicals .
Toxicity Profiles:
- QSTR Models: Quantitative structure-toxicity relationship (QSTR) studies indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD50 values in mice. For benzoic acids, chlorine substituents may increase toxicity due to enhanced lipophilicity, though specific data for the target compound are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
